Technical Guide: Solubility Profile & Handling of 1,3-Benzodioxol-5-ylhydrazine Hydrochloride
Technical Guide: Solubility Profile & Handling of 1,3-Benzodioxol-5-ylhydrazine Hydrochloride
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties, solubility landscape, and handling protocols for 1,3-Benzodioxol-5-ylhydrazine hydrochloride (CAS: 40483-63-4).[1] Designed for pharmaceutical researchers and process chemists, this document moves beyond basic data listing to explore the mechanistic drivers of dissolution. It establishes a self-validating framework for solvent selection and includes a standardized Standard Operating Procedure (SOP) for solubility determination, addressing the scarcity of quantitative data in public literature for this specific intermediate.[1]
Chemical Identity & Physicochemical Profile
Understanding the structural basis of the compound is prerequisite to predicting its solubility behavior. 1,3-Benzodioxol-5-ylhydrazine hydrochloride is the monohydrochloride salt of the corresponding hydrazine base.[1][2]
| Property | Detail |
| IUPAC Name | (1,3-Benzodioxol-5-yl)hydrazine hydrochloride |
| Common Synonyms | 3,4-(Methylenedioxy)phenylhydrazine hydrochloride; Safrazine HCl |
| CAS Number | 40483-63-4 |
| Molecular Formula | C₇H₉ClN₂O₂ |
| Molecular Weight | 188.61 g/mol |
| Physical Form | White to pale orange crystalline powder |
| Salt Stoichiometry | 1:1 (Monohydrochloride) |
| Key Functional Groups | Hydrazine (-NH-NH₃⁺ Cl⁻), Methylenedioxy bridge |
Structural Implications on Solubility
The molecule features a lipophilic methylenedioxy-benzene core and a highly polar, ionic hydrazinium chloride tail.[1] This amphiphilic nature dictates its solubility:
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The Ionic Head (Hydrazinium): Drives solubility in water and high-dielectric protic solvents via ion-dipole interactions.[1]
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The Lipophilic Tail (Benzodioxole): Limits solubility in pure water (counter-acting the salt effect) but enhances compatibility with organic co-solvents like DMSO or Methanol.
Solubility Landscape: Water vs. Organic Solvents[1][5][6]
The solubility of hydrazine salts is governed by the competition between Crystal Lattice Energy (holding the solid together) and Solvation Enthalpy (energy released when solvent surrounds ions).
A. Aqueous Solubility[5][7][8][9][10]
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Status: Soluble
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Mechanism: In water, the hydrochloride salt dissociates into the hydrated phenylhydrazinium cation and chloride anion.
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pH Dependence: Solubility is pH-sensitive.[1]
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Acidic/Neutral pH: Highly soluble (Ionic form maintained).
-
Basic pH (> pKa of hydrazine, approx 5-6): The salt converts to the free base (1,3-Benzodioxol-5-ylhydrazine).[1] The free base is significantly less soluble in water and may precipitate as an oil or solid.
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B. Organic Solvent Solubility
Solubility in organics varies drastically based on solvent polarity and hydrogen bonding capability.
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | High | High dielectric constant breaks ionic lattice; sulfoxide/amide groups solvate the cation effectively.[1] Recommended for stock solutions. |
| Polar Protic | Methanol, Ethanol | Moderate to Good | Solubilizes via hydrogen bonding. Solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA). |
| Chlorinated | DCM, Chloroform | Low / Insoluble | Lacks sufficient polarity to overcome the lattice energy of the salt form. |
| Non-Polar | Hexane, Toluene, Ether | Insoluble | Complete mismatch. The ionic salt cannot interact with non-polar solvent matrices. |
C. Comparative Solubility Decision Tree
Figure 1: Solvent selection logic for 1,3-Benzodioxol-5-ylhydrazine HCl based on polarity and pH constraints.
Experimental Protocols (SOPs)
Since specific quantitative solubility values (mg/mL) are often batch-dependent or absent in public literature, researchers must validate solubility internally.[1]
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: Determine the saturation solubility in a specific solvent at 25°C.[1]
-
Preparation: Weigh approximately 50 mg of 1,3-Benzodioxol-5-ylhydrazine HCl into a 4 mL glass vial.
-
Solvent Addition: Add 250 µL of the target solvent (Water, DMSO, or Ethanol).
-
Equilibration:
-
Cap tightly (use Parafilm to prevent evaporation).
-
Agitate (shaker or magnetic stir bar) at 25°C for 24 hours.
-
Visual Check: If the solid dissolves completely immediately, add more solid until a precipitate remains visible.
-
-
Filtration: Filter the saturated supernatant using a 0.45 µm PTFE syringe filter (or Nylon for aqueous).
-
Quantification:
-
Dilute the filtrate 100-fold.
-
Analyze via HPLC-UV (typically 230-250 nm detection) against a standard curve.[1]
-
Calculation:
.
-
Protocol B: Handling & Stability (Critical)
Hydrazine derivatives are prone to oxidation and can be toxic.
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Oxidation Risk: The hydrazine moiety (-NHNH2) is a reducing agent.[1] Solutions in DMSO or water can oxidize upon prolonged exposure to air, turning dark brown/purple.
-
Mitigation:Always degas solvents (sparge with Nitrogen/Argon) before dissolving. Store solutions at -20°C.
-
-
Safety:
-
Toxicity: Hydrazines are potential genotoxins. Use a fume hood and double nitrile gloves.
-
Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas before disposal.
-
Mechanistic Insights & Research Implications
The Salt-Base Equilibrium
In drug development, this compound is often used as a building block for pyrazoles or hydrazones.[1] The transition between the salt and free base is a critical process variable.
-
Synthesis Implication: If your reaction requires the nucleophilic free base, you must add a base (e.g., Triethylamine, Carbonate) to the reaction mixture.[1] However, this will generate the free base in situ, which may alter solubility (potentially precipitating the intermediate).
-
Recrystallization Strategy: To purify the compound, dissolve it in hot ethanol (moderate solubility). If needed, add a drop of conc. HCl to ensure it remains protonated, then cool to induce crystallization. The salt form crystallizes much better than the free base.
Application in Biological Assays
When using this compound in cellular assays:
-
Stock Solution: Prepare in 100% DMSO (e.g., 100 mM).
-
Dilution: Dilute into aqueous media immediately before use.
-
Precipitation Check: Ensure the final concentration does not exceed the aqueous solubility limit (likely >10 mM for the salt, but lower if the buffer pH > 7.4 causes deprotonation).
References
-
ChemicalBook. (2025).[3] 3,4-Dimethylphenylhydrazine hydrochloride Properties and Solubility Data. Retrieved from [1]
-
BenchChem. (2025).[4] Technical Guide: Solubility of Phenylhydrazine Derivatives. Retrieved from [1]
-
Sigma-Aldrich. (2025). Safety Data Sheet: 1,3-Benzodioxol-5-ylhydrazine hydrochloride. Retrieved from [1]
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PubChem. (2025).[3] Compound Summary: 1,3-Benzodioxol-5-ylhydrazine hydrochloride (CID 22291622).[1][5] National Library of Medicine. Retrieved from [1]
-
Cayman Chemical. (2023).[6] Product Information: Hydrazine Derivatives Solubility in DMSO and Ethanol. Retrieved from [1][6]
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- 1. BENZO[1,3]DIOXOL-5-YL-HYDRAZINE | CAS#:62646-09-7 | Chemsrc [chemsrc.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 1,3-Benzodioxol-5-ylhydrazine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,3-Benzodioxol-5-ylhydrazine hydrochloride | C7H9ClN2O2 | CID 22291622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
